molecular formula C24H28N2O6 B2804541 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2378503-55-8

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Katalognummer: B2804541
CAS-Nummer: 2378503-55-8
Molekulargewicht: 440.496
InChI-Schlüssel: BFTCRWQLNBKRDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 162558-25-0) is a diamino acid derivative featuring dual orthogonal protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the primary amino group (position 3).
  • Boc (tert-butoxycarbonyl) at the secondary amino group (position 2), which is also methylated.

Chemical Formula: C₂₃H₂₆N₂O₆
Molecular Weight: 426.47 g/mol
Key Applications:

  • Used in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies, enabling sequential deprotection (acid-labile Boc and base-labile Fmoc) .
  • Critical for synthesizing peptides with complex architectures, such as branched or cyclic structures.

Eigenschaften

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-23(2,3)32-22(30)26-24(4,20(27)28)14-25-21(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTCRWQLNBKRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound with significant implications in peptide synthesis and biological research. This compound is characterized by its protective fluorenylmethoxycarbonyl (Fmoc) group, which plays a crucial role in stabilizing the amino group during chemical reactions.

Structure and Properties

The molecular formula of this compound is C32H32N2O6C_{32}H_{32}N_2O_6, and it possesses a molecular weight of 540.62 g/mol. The unique structure includes:

  • Fluorenylmethoxycarbonyl group (Fmoc) : Provides stability and protection to the amino group during synthesis.
  • Methyl and tert-butyl groups : Enhance solubility and reactivity.

Biological Activity

The biological activity of this compound is primarily assessed through its applications in peptide synthesis, drug development, and interaction studies with biological targets.

The mechanism of action involves:

  • Protection of Amino Groups : The Fmoc group protects the amino functionality from unwanted reactions, allowing for selective coupling with other amino acids during peptide synthesis.
  • Binding Affinity Studies : Interaction studies have shown that the compound exhibits significant binding affinity to various biological targets, including enzymes and receptors involved in disease processes.

Case Studies

  • Peptide Synthesis : In studies focusing on the synthesis of bioactive peptides, the Fmoc protecting strategy has been shown to yield high-purity products while minimizing side reactions. For example, using automated peptide synthesizers with this compound resulted in efficient assembly of complex peptides .
  • Anti-inflammatory Properties : Compounds structurally similar to this Fmoc derivative have demonstrated promising anti-inflammatory effects in vitro. Research indicates that these compounds can inhibit specific pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by modulating cell signaling pathways associated with tumor growth and metastasis.

Data Table: Comparative Analysis of Biological Activity

Compound NameStructure FeaturesBiological ActivityReferences
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acidFmoc group, methyl groupsPeptide synthesis, potential anti-inflammatory and anticancer activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acidFmoc and trityl groupsBinding affinity studies; used in drug development
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acidFmoc group, pyridinyl acetic acid moietyEnzyme interaction studies; pharmaceutical applications

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Group Modifications

The following table summarizes key structural differences and similarities among related Fmoc-protected amino acids:

Compound Name (CAS) Molecular Formula Substituents/Protecting Groups Key Features Applications Ref.
Target Compound (162558-25-0) C₂₃H₂₆N₂O₆ Fmoc (position 3), Boc (position 2), methyl Orthogonal protection, diamino backbone SPPS, peptide engineering
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (211637-75-1) C₂₅H₂₃NO₄ Fmoc (position 2), o-tolyl (position 3) Aromatic side chain, single protection Non-natural amino acid incorporation
3-(2-Chlorophenyl)-2-Fmoc-amino-propanoic acid (678991-52-1) C₂₄H₂₀ClNO₄ Fmoc (position 2), 2-chlorophenyl (position 3) Halogenated side chain Peptide-drug conjugates
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid (205526-25-6) C₂₄H₂₀F₂NO₄ Fmoc (position 2), 3,5-difluorophenyl (position 3) Fluorinated side chain Bioactive peptide design
(S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid (908847-42-7) C₂₆H₂₁ClN₂O₄ Fmoc (position 2), 6-chloroindole (position 3) Heterocyclic side chain Kinase inhibitor peptides

Physicochemical Properties

  • Solubility : The target compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its dual protecting groups, whereas halogenated derivatives (e.g., 2-chlorophenyl) exhibit lower aqueous solubility .
  • Stability : Boc protection (in the target compound) is stable under basic Fmoc deprotection conditions (piperidine), enabling sequential synthesis. In contrast, compounds with single Fmoc protection lack this versatility .

Research Findings and Case Studies

Stability Under Deprotection Conditions

  • Boc deprotection (target compound) requires trifluoroacetic acid (TFA), while Fmoc removal uses mild bases (e.g., piperidine). This contrasts with Alloc (allyloxycarbonyl)-protected analogs, which require palladium catalysts .

Q & A

Q. How can reaction conditions be optimized for synthesizing this compound?

Methodological Answer: Synthesis optimization requires careful adjustment of pH, temperature, and catalysts. For example:

  • pH Control : Maintain a mildly basic pH (7.5–8.5) to stabilize the Fmoc group during coupling reactions .
  • Temperature : Reactions involving ethynyl or fluorenyl groups often require 0–25°C to prevent side reactions (e.g., oxidation of alkynes) .
  • Catalysts : Use carbodiimides (e.g., EDC∙HCl) or HOBt for efficient amide bond formation .

Table 1: Optimal Reaction Conditions from Literature

ParameterOptimal RangeEvidence Source
pH7.5–8.5
Temperature0–25°C
CatalystsEDC∙HCl, HOBt

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Ensure fume hoods are used to prevent inhalation of dust or vapors (H335 hazard) .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid water rinsing to prevent environmental contamination .

Q. How can purification and characterization be performed post-synthesis?

Methodological Answer:

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolation .
  • Characterization :
  • NMR : Confirm stereochemistry and functional groups via ¹H/¹³C NMR (e.g., fluorenyl protons at δ 7.2–7.8 ppm) .
  • HPLC : Validate purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in derivatives of this compound?

Methodological Answer: Stereochemical configuration (R vs. S) significantly impacts target binding. For example:

  • (R)-isomers : Show enhanced interaction with hydrophobic enzyme pockets (e.g., proteases) due to spatial alignment of naphthalene/fluorophenyl groups .
  • Experimental Validation : Use circular dichroism (CD) or X-ray crystallography to correlate stereochemistry with activity .

Q. What computational strategies can predict reaction pathways for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Simulate reaction intermediates (e.g., transition states) using DFT methods (B3LYP/6-31G*) to identify energetically favorable pathways .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents or catalysts for new analogs .

Table 2: Computational Tools for Reaction Design

ToolApplicationEvidence Source
DFT (B3LYP/6-31G*)Transition state analysis
ICReDD PlatformHigh-throughput reaction screening

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. SPR) .
  • Batch Reproducibility : Validate purity via LC-MS and ensure consistent storage conditions (-20°C in anhydrous DMSO) .

Q. What mechanistic insights exist for its role in peptide-based drug design?

Methodological Answer:

  • Fmoc as a Protecting Group : The fluorenylmethoxycarbonyl (Fmoc) group enables selective deprotection under basic conditions (piperidine/DMF), facilitating stepwise peptide elongation .
  • Biological Activity : Derivatives with indole or naphthalene moieties exhibit enhanced protease inhibition (e.g., IC₅₀ < 10 nM in trypsin-like proteases) .

Key Takeaways for Researchers

  • Safety : Prioritize PPE and ventilation to mitigate acute toxicity risks .
  • Synthesis : Optimize pH and catalysts to maximize yield (>75%) .
  • Characterization : Combine NMR and HPLC for structural validation .
  • Advanced Design : Leverage computational tools to accelerate derivative development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.